![molecular formula C14H20N2O2 B1599569 Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 658689-29-3](/img/structure/B1599569.png)
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
Vue d'ensemble
Description
“Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” is a chemical compound with the molecular formula C14H20N2O2 . It is related to a class of compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a convergent approach for the synthesis of the anticancer drug imatinib, which shares structural similarities with “Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate”, has been substantially improved . The synthesis involved coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular structure of “Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” involves a benzene ring substituted with a methyl ester group and a 4-methylpiperazine moiety . The crystal structures of related compounds are built up through dimers, characterized via C-H…π interactions between the aliphatic fragment (1-methylpiperazin-4-yl) and the aromatic fragment (benzene system) .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” and similar compounds often involve the formation of amide bonds. For instance, in the synthesis of imatinib, the aromatic amine and benzoyl chloride intermediates were condensed by heating in a large volume of pyridine .Physical And Chemical Properties Analysis
“Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate” is a compound with a molecular weight of 248.32 g/mol . It has a complex structure with a topological polar surface area of 32.8 Ų . It is typically stored at room temperature and appears as a powder .Applications De Recherche Scientifique
Oncology Research: Leukemia Treatment
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate: is structurally related to Imatinib, a therapeutic agent used to treat leukemia . It specifically inhibits the activity of tyrosine kinases, crucial in the signaling pathways of cancer cells. Research on this compound can provide insights into developing new leukemia treatments by studying its binding affinity and inhibitory potential against various tyrosine kinases.
Pharmacokinetics: Drug Solubility and Stability
The solubility and stability of this compound in various solvents can be studied to understand its pharmacokinetic properties . This is essential for determining the most effective and safe way to administer the compound as a medication, ensuring that it reaches the target site in the body at therapeutic concentrations without degradation.
Drug Design: Molecular Docking Studies
This compound’s molecular structure allows it to be used in molecular docking studies . By simulating its interaction with different protein targets, researchers can predict how the compound might behave as a drug within the body. This helps in the design of new drugs with improved efficacy and reduced side effects.
Crystallography: Structural Analysis
The crystal structure of related compounds, such as freebase Imatinib, has been characterized, providing a basis for studying Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate . Understanding its crystal structure can reveal how it might interact with other molecules, which is valuable for drug formulation and synthesis.
Chemical Synthesis: Intermediate Compound
This compound can serve as an intermediate in the synthesis of more complex molecules . Its chemical reactivity and the functional groups present make it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.
Biochemistry: Enzyme Inhibition
Due to its structural similarity to known kinase inhibitors, this compound can be used to study enzyme inhibition . By examining how it interacts with enzymes, researchers can gain insights into the mechanisms of enzyme action and inhibition, which is fundamental for drug development.
Mécanisme D'action
Target of Action
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is structurally similar to Imatinib , a well-known therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are enzymes that can transfer a phosphate group from ATP to a protein in a cell. It functions by binding to the inactive form of the tyrosine kinase domain .
Mode of Action
The compound interacts with its targets, the tyrosine kinases, by binding to the inactive form of the tyrosine kinase domain . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The binding inhibits the activity of the tyrosine kinases, preventing them from transferring a phosphate group from ATP to a protein, thus inhibiting uncontrolled cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tyrosine kinase pathway. Tyrosine kinases play a key role in the modulation of growth signals, and their dysregulation can lead to uncontrolled cell proliferation . By inhibiting the activity of tyrosine kinases, the compound prevents the uncontrolled proliferation of cells, thereby playing a role in the treatment of diseases characterized by such proliferation, like leukemia .
Pharmacokinetics
Given its structural similarity to imatinib , it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the action of Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is the inhibition of tyrosine kinase activity . This leads to a decrease in uncontrolled cell proliferation, which is a characteristic of certain types of cancer, including leukemia . Therefore, the compound could potentially be used as a therapeutic agent in the treatment of these diseases.
Propriétés
IUPAC Name |
methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFWNVBCLRIKNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428758 | |
Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
CAS RN |
658689-29-3 | |
Record name | Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.